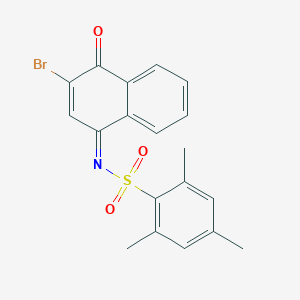![molecular formula C27H29NO5S B281301 Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTBSAN is a naphthofuran-based molecule that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of ROS levels, and the inhibition of cancer cell growth. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate may vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that can be easily synthesized using various methods. However, one of the limitations of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is the lack of knowledge about its specific mechanism of action and the potential side effects associated with its use.
Direcciones Futuras
There are several future directions for the study of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, including the identification of its specific mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other therapeutic agents may enhance its anti-inflammatory, anti-cancer, and anti-microbial activities. Further studies are needed to fully understand the potential of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a therapeutic agent.
In conclusion, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, such as its potential therapeutic applications and ease of synthesis, further studies are needed to fully understand its specific mechanism of action and potential side effects.
Métodos De Síntesis
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized using various methods, including the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of cancer cells, including prostate cancer and breast cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C27H29NO5S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
methyl 2-tert-butyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-15-12-17(3)22(13-16(15)2)34(30,31)28-21-14-20-23(26(29)32-7)25(27(4,5)6)33-24(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |
Clave InChI |
LWXGPSPPUNYPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)